![molecular formula C9H8BrN3 B2662469 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile CAS No. 2034285-34-0](/img/structure/B2662469.png)
1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of azetidines, including 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .Molecular Structure Analysis
The InChI code for 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile is 1S/C9H8BrN3.ClH/c10-7-1-2-8 (13-3-7)9 (4-11)5-12-6-9;/h1-3,12H,5-6H2;1H . The molecular weight is 238.088.Chemical Reactions Analysis
While specific chemical reactions involving 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile are not available, azetidines in general have been used in various chemical reactions. For instance, they have been used in Suzuki-Miyaura-type cross-couplings between alkyl iodides and aryl organoborons . They have also been used in Hiyama cross-coupling reactions with arylsilanes .Physical And Chemical Properties Analysis
The physical form of 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis and Biological Evaluation
A study reported the synthesis of (3-(5-bromopyridin-2-yl)azetidin-3-yl)methanamine and evaluated its antibacterial and antifungal activities, showing acceptable results (Rao, Prasad, & Rao, 2013). This highlights the compound's potential in developing new antimicrobial agents.
Antimicrobial Activities
The antimicrobial potential of novel compounds derived from similar structures has been explored extensively. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives exhibited significant antimicrobial activity against a variety of bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating the structural analogs' broad spectrum of antibacterial properties (Bogdanowicz et al., 2013).
Antiprotozoal and Antiviral Activities
The compound's derivatives have shown promising antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense (T.b.r.), with IC50 values between 7 and 38nM, suggesting potential for treating diseases caused by protozoan parasites (Ismail et al., 2008). Another study focused on synthesizing analogs to investigate the influence of various substituents on antiviral activity, showing that certain derivatives were effective inhibitors of human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1), highlighting the compound's relevance in antiviral research (Renau et al., 1996).
Chemical Transformations and Synthetic Methodologies
Research has also focused on the compound's role in chemical transformations, such as the solvent-controlled selective transformation of 2-bromomethyl-2-methylaziridines to functionalized aziridines and azetidines, demonstrating the compound's utility in organic synthesis and the development of novel synthetic methodologies (Stankovic et al., 2012).
Safety and Hazards
properties
IUPAC Name |
1-(5-bromopyridin-2-yl)azetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-1-2-9(12-4-8)13-5-7(3-11)6-13/h1-2,4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGPYCMVLZXOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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